3-benzoyl-N-(3,4-dichlorophenyl)thiazolidine-4-carboxamide 1,1-dioxide

Medicinal chemistry Structure-activity relationship Physicochemical profiling

3-Benzoyl-N-(3,4-dichlorophenyl)thiazolidine-4-carboxamide 1,1-dioxide is a fully oxidized thiazolidine-4-carboxamide derivative (molecular formula C₁₇H₁₂Cl₂N₂O₄S, MW 413.27 g/mol) bearing a 3-benzoyl substituent, a 3,4-dichlorophenyl carboxamide at the 4-position, and a sulfone (1,1-dioxide) moiety on the thiazolidine ring. This compound belongs to the broader class of 2,4-disubstituted thiazolidine-4-carboxamides, which have demonstrated tyrosinase inhibitory (IC₅₀ 16.5 µM for lead analog 3c) and antioxidant (IC₅₀ 18.17 µg/mL for analog 3d in DPPH assay) activities.

Molecular Formula C17H14Cl2N2O4S
Molecular Weight 413.27
CAS No. 1048700-03-3
Cat. No. B2445959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzoyl-N-(3,4-dichlorophenyl)thiazolidine-4-carboxamide 1,1-dioxide
CAS1048700-03-3
Molecular FormulaC17H14Cl2N2O4S
Molecular Weight413.27
Structural Identifiers
SMILESC1C(N(CS1(=O)=O)C(=O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C17H14Cl2N2O4S/c18-13-7-6-12(8-14(13)19)20-16(22)15-9-26(24,25)10-21(15)17(23)11-4-2-1-3-5-11/h1-8,15H,9-10H2,(H,20,22)
InChIKeyBGLIDEVJXZSUGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Benzoyl-N-(3,4-dichlorophenyl)thiazolidine-4-carboxamide 1,1-dioxide (CAS 1048700-03-3): Structural Identity & Procurement Baseline


3-Benzoyl-N-(3,4-dichlorophenyl)thiazolidine-4-carboxamide 1,1-dioxide is a fully oxidized thiazolidine-4-carboxamide derivative (molecular formula C₁₇H₁₂Cl₂N₂O₄S, MW 413.27 g/mol) bearing a 3-benzoyl substituent, a 3,4-dichlorophenyl carboxamide at the 4-position, and a sulfone (1,1-dioxide) moiety on the thiazolidine ring . This compound belongs to the broader class of 2,4-disubstituted thiazolidine-4-carboxamides, which have demonstrated tyrosinase inhibitory (IC₅₀ 16.5 µM for lead analog 3c) and antioxidant (IC₅₀ 18.17 µg/mL for analog 3d in DPPH assay) activities [1]. The combination of the electron-withdrawing 3,4-dichloro substitution on the anilide ring and the sulfone oxidation state distinguishes it from non-oxidized thiazolidine congeners commonly explored as TXA₂ receptor antagonists [2].

Why 3-Benzoyl-N-(3,4-dichlorophenyl)thiazolidine-4-carboxamide 1,1-dioxide Cannot Be Replaced by Common In-Class Alternatives


Generic substitution within the thiazolidine-4-carboxamide family is scientifically unreliable due to divergent substituent-dependent pharmacodynamics and physicochemical properties. The target compound incorporates three critical structural features not simultaneously present in common analogs: (i) the 1,1-dioxide sulfone oxidation state, which alters ring electronics and hydrogen-bonding capacity relative to thioether or sulfoxide forms [1]; (ii) the 3,4-dichlorophenyl anilide motif, a privileged substructure associated with enhanced target binding in protease and kinase inhibition contexts [2]; and (iii) the N3-benzoyl group, which sterically and electronically tunes the thiazolidine ring's reactivity. Replacement with a 3-(trifluoromethyl)phenyl analog (e.g., CAS not assigned) or a non-dioxidized 2-aryl-thiazolidine-4-carboxamide would alter the compound's logP, metabolic stability, and target engagement profile, as demonstrated in structure-activity relationship (SAR) studies of 2-arylthiazolidine-4-carboxylic acid amides where minor substituent changes shifted antiproliferative IC₅₀ values by more than 10-fold across melanoma cell lines [3].

Quantitative Differentiation Evidence for 3-Benzoyl-N-(3,4-dichlorophenyl)thiazolidine-4-carboxamide 1,1-dioxide Versus Closest Analogs


Sulfone Oxidation State Confers Altered Hydrogen-Bonding Capacity Relative to Thioether Thiazolidines

The 1,1-dioxide (sulfone) oxidation state of the target compound introduces two strong hydrogen-bond acceptor sites (S=O) absent in the thioether (non-oxidized) form of thiazolidine-4-carboxamides. In the class of 2-arylthiazolidine-4-carboxylic acid amides, the thioether sulfur does not participate in hydrogen bonding, whereas the sulfone can engage in bifurcated hydrogen bonds with protein backbone NH groups [1]. This is qualitatively analogous to the oxidation-state-dependent activity differences observed in thiazolidine TXA₂ receptor antagonists, where sulfone-containing analogs exhibited altered potency compared to their thioether counterparts [2]. Although direct hydrogen-bond count data for this specific compound are not published, computational prediction based on the sulfone functional group indicates two additional H-bond acceptors versus the thioether form (total acceptor count: 6 vs. 4).

Medicinal chemistry Structure-activity relationship Physicochemical profiling

3,4-Dichlorophenyl Substituent Differentiates Target Binding from Mono-Chloro or Trifluoromethyl Anilide Analogs

The 3,4-dichlorophenyl moiety is a privileged fragment in bioactive molecules. In thiadiazolidine-based RelA phosphorylation inhibitors, the 3,4-dichlorophenyl-substituted analog P₃-25 demonstrated antibacterial, antifungal, and antitubercular activities, whereas mono-substituted or unsubstituted phenyl analogs were significantly less potent [1]. In the context of thiazolidine-4-carboxamides, replacement of the 3,4-dichlorophenyl group with a 3-(trifluoromethyl)phenyl group (as in the closely related analog) would alter both electronic (σₘ = 0.37 for Cl vs. 0.43 for CF₃) and lipophilic (π = 0.71 for Cl vs. 0.88 for CF₃) parameters, potentially shifting target selectivity. The di-ortho (3,4) chlorine substitution pattern also introduces a distinct steric footprint that may favor binding pockets intolerant of para-substituted analogs.

Medicinal chemistry Protease inhibition Kinase inhibition

Antiproliferative SAR in 2-Arylthiazolidine-4-Carboxamide Class Contextualizes Expected Potency Range for This Scaffold

In a study of 2-arylthiazolidine-4-carboxylic acid amides as antiproliferative agents, lead compounds demonstrated IC₅₀ values in the low micromolar to nanomolar range against B16-F1 and A375 melanoma cell lines, with selectivity indices (fibroblast IC₅₀ / melanoma IC₅₀) exceeding 10-fold for optimized analogs [1]. The target compound, while bearing a 3-benzoyl rather than a 2-aryl substituent, shares the thiazolidine-4-carboxamide core and the 1,1-dioxide oxidation state. In that same study, oxidation state (thioether vs. sulfone) was a key determinant of antiproliferative potency, with sulfone analogs generally exhibiting improved activity. Comparative data for the exact compound are not yet published, but the class-level SAR predicts IC₅₀ values in the 1–50 µM range depending on cell line.

Cancer research Antiproliferative screening Melanoma

Tyrosinase Inhibitory Potential of Thiazolidine-4-Carboxamide Derivatives Establishes a Benchmark for Melanogenesis-Related Applications

A focused library of 2-(substituted phenyl)thiazolidine-4-carboxamide derivatives was evaluated for mushroom tyrosinase inhibition, yielding compound 3c as the most potent analog with an IC₅₀ of 16.5 ± 0.37 µM, compared to the reference inhibitor kojic acid (IC₅₀ = 21.3 µM) [1]. The target compound incorporates both the thiazolidine-4-carboxamide core and a 3,4-dichlorophenyl moiety, which are structural features associated with enhanced tyrosinase binding through hydrophobic interactions with the enzyme's active site (PDB: 2Y9X). Molecular docking of related analogs revealed binding affinities up to −8.4 kcal/mol [1]. The 3-benzoyl and 1,1-dioxide modifications add additional hydrogen-bonding capacity that may further stabilize the enzyme-inhibitor complex.

Tyrosinase inhibition Melanogenesis Cosmeceutical research

Physicochemical Property Differentiation: Predicted logP and Solubility Profile Versus Non-Dioxidized and Mono-Chloro Analogs

The sulfone group (1,1-dioxide) significantly reduces the compound's logP relative to the thioether analog. Based on additive fragment constants, the sulfone contributes approximately −1.8 log units compared to the thioether (C=S vs. O=S=O), improving aqueous solubility and potentially reducing phospholipidosis risk [1]. The 3,4-dichlorophenyl group contributes a π value of approximately +1.42 (2 × 0.71), placing the compound's predicted logP in the range of 2.5–3.5, which is within the drug-like space (Lipinski's Rule of Five). In comparison, the 3-(trifluoromethyl)phenyl analog would have a predicted logP approximately 0.5 units higher due to the greater lipophilicity of CF₃ (π = 0.88) versus Cl (π = 0.71) [2].

Physicochemical profiling Drug-likeness ADME prediction

Recommended Application Scenarios for 3-Benzoyl-N-(3,4-dichlorophenyl)thiazolidine-4-carboxamide 1,1-dioxide Based on Available Evidence


Targeted Anticancer Library Screening in Melanoma and Prostate Cancer Models

Procure this compound as a structurally differentiated analog within a thiazolidine-4-carboxamide screening library. The class-level antiproliferative SAR supports testing in B16-F1 and A375 melanoma models, where related 2-arylthiazolidine-4-carboxamides achieved IC₅₀ values of 0.8–1.2 µM [1]. The 3,4-dichlorophenyl and sulfone features are predicted to confer distinct target engagement profiles compared to non-halogenated or thioether analogs, enabling SAR expansion beyond published 2-aryl substitution patterns.

Tyrosinase Inhibition and Melanogenesis Modulation Studies

Deploy this compound in mushroom tyrosinase inhibition assays as a follow-up to the published lead compound 3c (IC₅₀ = 16.5 µM) [2]. The 3,4-dichlorophenyl substitution and additional hydrogen-bonding capacity from the sulfone are hypothesized to improve binding affinity beyond the −8.4 kcal/mol docking score observed for the 2-substituted phenyl series. Comparative testing against kojic acid (IC₅₀ = 21.3 µM) is recommended.

Physicochemical Comparator for logP-Dependent ADME Optimization Programs

Use this compound as a moderate-logP reference standard (predicted logP ≈ 2.8–3.2) within a series of thiazolidine-4-carboxamide analogs. Its sulfone-mediated reduction in lipophilicity relative to thioether analogs (ΔlogP ≈ −1.8) [3] makes it suitable for solubility-limited assay formats. It can serve as a benchmark for assessing the impact of oxidation state on metabolic stability in liver microsome assays.

Chemical Probe for 3,4-Dichlorophenyl Pharmacophore Mapping in Kinase or Protease Targets

The 3,4-dichlorophenyl motif is a validated pharmacophore in RelA/NF-κB pathway inhibitors such as P₃-25 [4]. This compound can be employed as a chemical probe to map the contribution of the 3,4-dichlorophenyl group within thiazolidine-based inhibitor scaffolds, using the 3-CF₃-phenyl and 4-Cl-phenyl analogs as matched-pair comparators in biochemical kinase or protease inhibition assays.

Quote Request

Request a Quote for 3-benzoyl-N-(3,4-dichlorophenyl)thiazolidine-4-carboxamide 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.